Product packaging for 4-(4-methoxy-3-nitrobenzoyl)morpholine(Cat. No.:)

4-(4-methoxy-3-nitrobenzoyl)morpholine

Cat. No.: B5538718
M. Wt: 266.25 g/mol
InChI Key: KHJBAYJZCAOEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxy-3-nitrobenzoyl)morpholine is a high-purity chemical compound for research and development purposes. It is a specialty organic building block, and its morpholine and substituted benzoyl structure suggest potential utility in medicinal chemistry and materials science. Researchers can leverage this molecule as a key intermediate in synthesizing more complex compounds for pharmaceutical and agrochemical applications. The nitro and methoxy functional groups offer sites for further chemical modification, enabling the exploration of novel chemical spaces. Handling should only be performed by qualified professionals in a laboratory setting. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O5 B5538718 4-(4-methoxy-3-nitrobenzoyl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxy-3-nitrophenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-18-11-3-2-9(8-10(11)14(16)17)12(15)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJBAYJZCAOEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for the Chemical Compound and Its Analogues

Retrosynthetic Analysis of the Chemical Compound

A logical retrosynthetic analysis of 4-(4-methoxy-3-nitrobenzoyl)morpholine primarily involves the disconnection of the amide bond. This C-N bond cleavage points to two key precursors: morpholine (B109124) and a suitably activated derivative of 4-methoxy-3-nitrobenzoic acid.

The most common and direct precursor for the acyl portion is the 4-methoxy-3-nitrobenzoyl chloride . This acyl chloride can be readily prepared from 4-methoxy-3-nitrobenzoic acid sigmaaldrich.com. Further disconnection of the functional groups on the aromatic ring of 4-methoxy-3-nitrobenzoic acid suggests two primary synthetic routes:

Route A : Nitration of 4-methoxybenzoic acid or its derivatives. This approach introduces the nitro group at the position ortho to the methoxy (B1213986) group and meta to the carboxylic acid, guided by the directing effects of these substituents.

Route B : Synthesis from a pre-functionalized precursor, such as starting with o-nitrophenyl methyl ether and introducing the carboxyl group or a precursor to it google.com.

This analysis establishes a clear and convergent synthetic plan, where the substituted benzoic acid and morpholine are prepared or procured separately and then coupled in a final amidation step.

Classical Synthetic Approaches for Benzoyl-Morpholine Scaffolds

The formation of the benzoyl-morpholine core is a well-established transformation in organic synthesis. These methods typically rely on the creation of an amide bond between a benzoic acid derivative and morpholine.

Amidation Reactions and Optimization

The most traditional and widely used method for synthesizing benzoyl-morpholine scaffolds is the acylation of morpholine with a benzoyl chloride derivative. This reaction, a classic example of nucleophilic acyl substitution, is typically high-yielding and proceeds under mild conditions.

A general procedure involves dissolving morpholine and a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane (B109758). The substituted benzoyl chloride is then added, often at a controlled rate to manage the exothermic nature of the reaction chemspider.com. The triethylamine serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reactant 1Reactant 2BaseSolventYieldReference
MorpholineBenzoyl chlorideTriethylamineDichloromethane95% chemspider.com
6-amino-1-hexanethiolBenzoyl chlorideN,N-diisopropylethylamineDichloromethane63.2% nih.gov

Alternatively, direct amidation between a carboxylic acid and an amine can be achieved using coupling agents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or n-propylphosphonic acid anhydride (B1165640) (T3P) facilitate amide bond formation under mild conditions, though they generate stoichiometric byproducts. Another approach involves the reaction of benzoic acid with urea (B33335), catalyzed by boric acid, at high temperatures to produce the corresponding benzamide (B126) youtube.com.

Functional Group Introduction and Transformations

The specific substitution pattern of this compound requires careful introduction of the methoxy and nitro groups onto the benzene (B151609) ring.

The precursor, 4-methoxy-3-nitrobenzoic acid , can be synthesized through various routes. One patented method involves the oxidation of 3-nitro-4-methoxy benzyl (B1604629) chloride or 3-nitro-4-methoxy benzyl alcohol using a nitric acid solution google.com. The 3-nitro-4-methoxy benzyl chloride itself can be prepared by the chloromethylation of o-nitrophenyl methyl ether google.com.

Table of Reaction Steps for 4-methoxy-3-nitrobenzoic acid google.com

Step Starting Material Reagents Product Temperature Yield
1 o-Nitrophenyl methyl ether Formaldehyde, HCl, H₂SO₄ 3-nitro-4-methoxy benzyl chloride 40-100 °C Not specified

This multi-step process highlights the classical approach to building complexity on aromatic scaffolds through sequential functional group transformations. The final step in the synthesis of the target compound would be the conversion of the synthesized 4-methoxy-3-nitrobenzoic acid to its acyl chloride, for instance with thionyl chloride chemicalbook.com, followed by amidation with morpholine.

Modern Catalytic Methods in Synthesis

While classical methods are robust, modern catalysis offers more efficient and atom-economical alternatives for constructing the benzoyl-morpholine scaffold.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized amide bond formation. Palladium-catalyzed reactions, for instance, can be used for the synthesis of substituted morpholines. A key strategy involves the Pd-catalyzed carboamination between a substituted ethanolamine (B43304) derivative and an aryl bromide, which constructs the morpholine ring nih.gov. While this specific example builds the morpholine ring itself, related palladium-catalyzed aminocarbonylation reactions can form the amide bond directly.

Furthermore, transition metals can facilitate C-H activation, providing novel routes to functionalized amides. These methods can potentially bypass the need for pre-functionalized starting materials, although their application to this specific target molecule is not yet documented.

Organocatalysis in Constructing the Core Structure

Organocatalysis has emerged as a powerful, metal-free alternative for amide bond formation. Various organic molecules can catalyze the direct amidation of carboxylic acids and amines, often under mild conditions.

Boric acid derivatives, for instance, have been shown to be effective catalysts for the dehydrative condensation of carboxylic acids and amines. The mechanism is believed to involve the formation of an acyloxyboron intermediate, which is more reactive towards the amine than the free carboxylic acid. The efficiency of these reactions often depends on the effective removal of water.

Another class of organocatalysts includes phosphine (B1218219) oxides. Triphenylphosphine oxide has been reported to catalyze the amidation of carboxylic acids with amines, proving effective even for sterically hindered substrates. These methods offer a greener alternative to traditional coupling reagents by avoiding stoichiometric metal or hazardous waste.

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of amides like this compound is critical for developing environmentally benign and efficient chemical processes. Key areas of focus include the reduction or elimination of hazardous solvents and the maximization of reaction efficiency.

The formation of the amide bond in this compound typically involves the use of high-boiling point, polar aprotic solvents such as N,N-dimethylformamide (DMF) or chlorinated solvents like dichloromethane (DCM). rsc.org These solvents are associated with significant environmental and health concerns. rsc.org Consequently, research has focused on developing synthetic routes that minimize or replace these hazardous solvents.

Solvent-Free and Microwave-Assisted Synthesis: One effective green approach is the use of solvent-free reaction conditions, often accelerated by microwave irradiation. researchgate.net For the synthesis of amides, directly heating a mixture of the carboxylic acid (4-methoxy-3-nitrobenzoic acid) and the amine (morpholine) can be effective. researchgate.net Microwave-assisted synthesis, in particular, can dramatically reduce reaction times from hours to minutes and often leads to higher yields with minimal waste, as it avoids the need for bulk solvents. researchgate.netmdpi.com For example, an efficient method for primary amide synthesis involves microwave irradiation of the amine and acid without any catalyst, achieving quantitative yields in 8-12 minutes. researchgate.net Another solvent-free method involves the simple trituration of the carboxylic acid and urea (as the amine source) with a boric acid catalyst, followed by direct heating. researchgate.net

Alternative, Greener Solvents: Where a solvent is necessary, a range of greener alternatives to DMF and DCM have been evaluated for amide coupling reactions. rsc.org Solvents such as 2-Methyl-THF, cyclopentyl methyl ether (CPME), and ethyl acetate (B1210297) are considered more environmentally benign choices. rsc.orgucl.ac.uk The selection of a suitable green solvent depends on the specific coupling reagents used and the solubility of the reactants. The table below summarizes some recommended alternative solvents for amide synthesis.

Hazardous SolventGreener Alternative(s)RationaleReference
Dichloromethane (DCM)2-Methyl-THF, Ethyl Acetate, CPMELower toxicity, derived from renewable sources (for some), better environmental profile. rsc.org
N,N-Dimethylformamide (DMF)Cyrene, N-Butylpyrrolidinone (NBP)Lower toxicity, biodegradable, derived from bio-based sources. rsc.org
N-Methylpyrrolidone (NMP)Dimethyl sulfoxide (B87167) (DMSO), TolueneLower reproductive toxicity concerns compared to NMP. rsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. primescholars.com Traditional amide synthesis methods, which rely on stoichiometric activating agents like carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., HATU), often suffer from poor atom economy because these reagents generate significant amounts of waste byproducts. nih.govnih.gov

For the synthesis of this compound from 4-methoxy-3-nitrobenzoic acid (C₈H₇NO₅, MW: 197.15) and morpholine (C₄H₉NO, MW: 87.12), a common route involves converting the acid to an acyl chloride using thionyl chloride (SOCl₂). This generates HCl and SO₂ as waste. The subsequent reaction with morpholine produces the desired product (C₁₂H₁₄N₂O₄, MW: 266.25) and another mole of HCl. The atom economy for such a process is inherently low. primescholars.comscranton.edu

Catalytic Amidation Reactions: To improve atom economy, catalytic methods that avoid stoichiometric activators are preferred. These reactions typically generate water as the only byproduct. nih.gov

Boron-Based Catalysts: Boronic acids and borate (B1201080) esters have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines. nih.govacs.org For instance, B(OCH₂CF₃)₃ is an effective reagent for direct amidation that is operationally simple and applicable to a wide range of substrates. nih.govacs.org Boric acid has also been used as a simple, readily available catalyst in solvent-free amide synthesis. researchgate.net

Metal-Based Catalysts: Various metal catalysts, including those based on titanium, zirconium, and ruthenium, can facilitate direct amide formation, although they may require anhydrous conditions. nih.govnih.gov

The table below provides a conceptual comparison of the atom economy for different synthetic approaches to amide synthesis.

Synthetic MethodActivating Agent/CatalystByproductsTheoretical Atom EconomyReference
Acyl Chloride RouteSOCl₂ (stoichiometric)SO₂, HClLow primescholars.com
Carbodiimide CouplingEDC (stoichiometric)Isourea derivativeLow nih.gov
Catalytic AmidationBoric Acid or Metal Catalyst (catalytic)H₂OHigh (approaching 100%) researchgate.netnih.gov

Stereoselective Synthesis of Enantiomeric Forms (if applicable for derivatives)

While this compound itself is achiral, its derivatives can contain stereocenters. For instance, replacing morpholine with a substituted precursor like (R)- or (S)-2-methylmorpholine would yield a chiral product. The synthesis of such enantiomerically pure morpholine derivatives is crucial in medicinal chemistry, as different enantiomers often exhibit distinct pharmacological activities. semanticscholar.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org

Oxazolidinones: Evans' oxazolidinone auxiliaries are widely used for stereocontrolled reactions, including the synthesis of chiral building blocks that can be converted to substituted morpholines. wikipedia.orgresearchgate.net

Pseudoephedrine: As a chiral auxiliary, pseudoephedrine can be used to synthesize chiral 1,2-amino alcohols, which are key precursors for chiral morpholines. nih.gov

Sulfur-Based Auxiliaries: Thiazolidinethiones and oxazolidinethiones derived from amino acids have proven effective in asymmetric aldol (B89426) reactions and Michael additions to create chiral fragments for complex molecule synthesis. scielo.org.mx

Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis.

Metal Catalysts: Transition-metal catalysts, particularly those using rhodium or palladium with chiral phosphine ligands, are effective for the asymmetric hydrogenation of unsaturated morpholine precursors to yield chiral 2-substituted morpholines with high enantioselectivity (up to 99% ee). semanticscholar.org Iron(III) catalysts have also been employed for the diastereoselective synthesis of disubstituted morpholines. thieme-connect.com

Organocatalysts: Chiral organocatalysts, such as those derived from cinchona alkaloids, can be used to catalyze enantioselective reactions like halocyclizations to produce chiral morpholines containing quaternary stereocenters. rsc.org

Several strategies have been developed for the stereo-controlled synthesis of substituted morpholines.

Diastereoselective Annulation: A photocatalytic, diastereoselective annulation strategy allows for the synthesis of morpholines directly from readily available starting materials using a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity. nih.govacs.org

Palladium-Catalyzed Carboamination: The intramolecular Pd-catalyzed carboamination of O-allyl ethanolamine derivatives provides a route to enantiopure cis-3,5-disubstituted morpholines. nih.gov

Sequential Catalysis: A one-pot method combining Pd(0)-catalyzed Tsuji-Trost reaction with Fe(III)-catalyzed heterocyclization enables the diastereoselective synthesis of diversely substituted morpholines from vinyloxiranes and amino alcohols. acs.orgnih.gov

Synthesis of Structurally Related Derivatives and Analogues for Structure-Activity Relationship Studies

The synthesis of a library of analogues of this compound is essential for conducting structure-activity relationship (SAR) studies. SAR helps to identify the key structural features (pharmacophores) responsible for a compound's biological activity and to optimize its properties. e3s-conferences.orgnih.gov The morpholine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties. nih.govresearchgate.net

Systematic structural modifications can be made to the parent compound to probe its interaction with biological targets. These modifications can be divided into three main areas:

Modification of the Benzoyl Ring:

Substituent Position: The methoxy and nitro groups can be moved to other positions on the phenyl ring to assess the impact of their location.

Substituent Nature: The methoxy group could be replaced with other electron-donating groups (e.g., -OH, -NH₂) or electron-withdrawing groups. Similarly, the nitro group could be substituted with other functionalities like a cyano (-CN), halogen (-Cl, -F), or trifluoromethyl (-CF₃) group. SAR studies on other morpholine-containing compounds have shown that halogen substitution on the aromatic ring can significantly influence activity. e3s-conferences.org

Modification of the Morpholine Ring:

Ring Substitution: Introducing alkyl or aryl substituents at various positions (C2, C3, C5, C6) of the morpholine ring can explore steric and electronic effects. The stereochemistry of these substituents is often critical for activity. nih.gov

Ring Bioisosteres: The morpholine ring could be replaced with other heterocyclic systems like piperazine, thiomorpholine, or piperidine (B6355638) to evaluate the importance of the oxygen heteroatom.

Modification of the Amide Linker:

The carbonyl group of the amide could be reduced or replaced with other functional groups to investigate the role of the hydrogen bond accepting capability of the linker.

By synthesizing and testing these analogues, medicinal chemists can build a comprehensive understanding of the SAR, leading to the design of more potent and selective compounds. nih.govresearchgate.net

Systematic Substitution Pattern Variations

The exploration of systematic substitution pattern variations on the this compound scaffold is a key strategy in medicinal chemistry to probe the structure-activity relationship (SAR) and to optimize physicochemical and pharmacological properties. These variations can be introduced on both the benzoyl and the morpholine moieties.

Variations on the Benzoyl Ring:

Systematic modifications on the aromatic ring can profoundly influence the compound's electronic properties, lipophilicity, and steric profile, which in turn can affect its biological activity and pharmacokinetic profile. A study on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides demonstrated that modifications to the amide functionality and the piperidine substituent significantly impacted their inhibitory activity on the presynaptic choline (B1196258) transporter. nih.govnih.gov This highlights the sensitivity of such scaffolds to structural changes.

Key positions for substitution on the benzoyl ring of this compound include:

Position 2: Introduction of small alkyl or halo groups can induce conformational changes by steric hindrance, potentially influencing binding affinity to a biological target.

Position 6: Similar to position 2, substitution here can introduce steric bulk and influence the molecule's conformation.

The methoxy group at position 4 and the nitro group at position 3 can also be varied. For example, the methoxy group could be replaced with other alkoxy groups of varying chain lengths or with a hydroxyl group. The nitro group can be reduced to an amino group, which introduces a basic center and significantly alters the electronic properties of the ring. e3s-conferences.org A series of novel 4-substituted-3-nitrobenzamide derivatives have been synthesized and evaluated for their anti-tumor activities, showing that different substituents at the 4-position significantly influence their biological efficacy. e3s-conferences.org

Interactive Data Table: Hypothetical Variations on the Benzoyl Ring

Below is an interactive table illustrating potential systematic variations on the benzoyl ring and their predicted impact on physicochemical properties.

Position of VariationSubstituent (R)Predicted Impact on Lipophilicity (logP)Predicted Impact on Electronic Properties
2-CH₃IncreaseMinor electronic effect
2-ClIncreaseElectron-withdrawing
5-NH₂DecreaseElectron-donating
5-FMinor increaseElectron-withdrawing
6-OCH₃Minor increaseElectron-donating
4-OHDecreaseElectron-donating
3-NH₂DecreaseElectron-donating

Variations on the Morpholine Ring:

The morpholine ring itself can be a target for systematic substitution to explore the spatial requirements of a potential binding pocket and to fine-tune pharmacokinetic properties. The introduction of substituents on the carbon atoms of the morpholine ring can create chiral centers, leading to stereoisomers with potentially different biological activities. A review of morpholine derivatives highlights that substitutions on the morpholine ring are crucial for the development of compounds with diverse therapeutic activities. nih.govnih.gov

Interactive Data Table: Hypothetical Variations on the Morpholine Ring

This interactive table shows potential substitutions on the morpholine ring.

Position of VariationSubstituent (R')Potential Impact on StereochemistryPotential Impact on Lipophilicity (logP)
2-CH₃Introduces a chiral centerIncrease
3-CH₃Introduces a chiral centerIncrease
2,6-dimethyl-CH₃Can exist as cis or trans isomersSignificant increase
3,5-dimethyl-CH₃Can exist as cis or trans isomersSignificant increase

Isosteric Replacements and Bioisosteric Modifications

Bioisosteric Replacements for the Nitro Group:

The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. However, its presence in drug candidates can sometimes be associated with metabolic liabilities. nih.gov Therefore, identifying suitable bioisosteres is a common objective in medicinal chemistry. Several functional groups can serve as bioisosteric replacements for the nitro group, depending on the specific interactions it makes with its biological target.

Common bioisosteres for the nitro group include:

Cyano group (-CN): This group is also strongly electron-withdrawing and linear, mimicking some of the electronic and steric properties of the nitro group.

Trifluoromethyl group (-CF₃): The trifluoromethyl group is a potent electron-withdrawing group and is metabolically stable. It has been successfully used as a bioisostere for the aliphatic nitro group in CB1 receptor positive allosteric modulators. enamine.net

Sulfonamide group (-SO₂NH₂): This group can act as a hydrogen bond donor and acceptor and is electron-withdrawing.

N-oxide functionality: For example, a pyridine-N-oxide can mimic the electronic properties of a nitrophenyl group.

Interactive Data Table: Bioisosteric Replacements for the Nitro Group

Original GroupBioisosteric ReplacementKey Physicochemical Properties MimickedReference Example Context
Nitro (-NO₂)Cyano (-CN)Electron-withdrawing character, planarityGeneral medicinal chemistry
Nitro (-NO₂)Trifluoromethyl (-CF₃)Strong electron-withdrawing effect, metabolic stabilityCB1 receptor modulators enamine.net
Nitro (-NO₂)Sulfonamide (-SO₂NH₂)Hydrogen bonding capacity, electron-withdrawalGeneral medicinal chemistry
Nitro (-NO₂)Pyridine-N-oxideDipole moment, hydrogen bond acceptorGeneral medicinal chemistry

Bioisosteric Replacements for the Morpholine Ring:

The morpholine ring is a common heterocyclic motif in many biologically active compounds, often favored for its favorable physicochemical properties, including good aqueous solubility and a relatively stable metabolic profile. However, in some contexts, the morpholine ring can be a site of metabolism. Bioisosteric replacement of the morpholine ring can be explored to improve metabolic stability, modulate basicity, or explore different vector spaces around the core scaffold.

Common bioisosteres for the morpholine ring include:

Piperidine: Replacement of the oxygen atom with a methylene (B1212753) group results in piperidine, which is more lipophilic and has a higher pKa. The replacement of a morpholine with a piperidine fragment in some 2-(benzimidazol-2-yl)-3-arylquinoxalines resulted in a significant change in cytotoxic activity. nih.gov

Thiomorpholine: The replacement of the oxygen with a sulfur atom gives thiomorpholine. The sulfur atom can be further oxidized to the sulfoxide or sulfone, providing additional avenues for structural modification.

Piperazine: Introducing a second nitrogen atom creates piperazine, which offers an additional point for substitution and can significantly alter the compound's basicity and hydrogen bonding capacity.

Spirocyclic systems: Spiro-type building blocks, such as spiro-oxetanes and spiro-azetidines, have been proposed as three-dimensional bioisosteres of morpholine and piperazine, respectively, to improve solubility and introduce more sp³ character.

Interactive Data Table: Bioisosteric Replacements for the Morpholine Ring

Original MoietyBioisosteric ReplacementKey Property ChangesReference Example Context
MorpholinePiperidineIncreased lipophilicity, increased basicityAntitumor agents nih.gov
MorpholineThiomorpholineIncreased lipophilicity, potential for oxidationGeneral medicinal chemistry
MorpholinePiperazineIncreased basicity, additional point for substitutionGeneral medicinal chemistry
MorpholineSpiro-oxetaneIncreased 3-dimensionality, improved solubilityGeneral drug design

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A full analysis would involve multiple NMR experiments.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Through-Space and Through-Bond Correlations

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic and morpholine (B109124) rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, which is crucial for determining the three-dimensional conformation of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for piecing together the molecular fragments, for instance, by showing correlations from the morpholine protons to the carbonyl carbon and from the aromatic protons to the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of 4-(4-methoxy-3-nitrobenzoyl)morpholine would be expected to display characteristic absorption bands for its functional groups. Key expected vibrations would include:

C=O (amide) stretching

N-O (nitro group) symmetric and asymmetric stretching

C-O-C (ether and morpholine) stretching

C-N stretching

Aromatic C=C stretching

Aromatic and aliphatic C-H stretching

Raman Spectroscopy for Molecular Vibrations and Conformations

Raman spectroscopy, being complementary to FT-IR, would also be used to identify vibrational modes. It is often particularly sensitive to symmetric vibrations and non-polar bonds, which could provide further details on the aromatic ring and the morpholine ring vibrations.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS would be used to determine the exact mass of the molecule with high precision. This allows for the unambiguous determination of its elemental formula (C₁₂H₁₄N₂O₅). The theoretical exact mass can be calculated, and the experimental value from HRMS would be expected to match this to within a few parts per million. Fragmentation patterns observed in the mass spectrum could also offer further structural confirmation.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques integral to the mass spectrometric analysis of organic molecules, allowing for the determination of molecular weight and formula with high accuracy.

Electrospray Ionization (ESI): ESI is particularly suited for polar molecules and would be the preferred method for analyzing this compound due to the presence of polar functional groups (nitro, methoxy (B1213986), and the amide carbonyl). In positive-ion mode ESI-MS, the compound would be expected to readily form a protonated molecule, [M+H]⁺. The high resolution of modern mass spectrometers would allow for the determination of its exact mass, which can be used to confirm the elemental composition.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-TOF (Time-of-Flight) mass spectrometry is another powerful technique for determining the molecular weight of a compound. The sample is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) and ionized by a laser. While often used for larger molecules, MALDI-TOF can also be effective for small organic molecules, providing a complementary method to ESI for confirming the molecular weight of this compound.

A hypothetical data table summarizing the expected results from these techniques is presented below.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound.
Ionization TechniqueExpected IonCalculated m/zElemental Composition
ESI (+)[M+H]⁺267.0977C₁₂H₁₅N₂O₅
MALDI (+)[M+H]⁺267.0977C₁₂H₁₅N₂O₅
MALDI (+)[M+Na]⁺289.0796C₁₂H₁₄N₂NaO₅
MALDI (+)[M+K]⁺305.0536C₁₂H₁₄KN₂O₅

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing detailed information about the connectivity of a molecule through the analysis of its fragmentation patterns. By isolating the parent ion (e.g., the [M+H]⁺ ion of this compound) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced.

While specific experimental MS/MS data for this compound is not available, the fragmentation pathways can be predicted based on the known behavior of nitroaromatic and morpholine-containing compounds. Key fragmentation pathways would likely include:

Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂) or nitric oxide (NO).

Cleavage of the morpholine ring: The morpholine ring can undergo characteristic fragmentation, often involving the loss of ethene oxide (C₂H₄O).

Amide bond cleavage: The amide bond connecting the nitrobenzoyl and morpholine moieties is a likely site of cleavage, leading to fragments corresponding to each of these structural units.

A proposed fragmentation pathway and a table of expected fragment ions are presented below.

Table 2: Proposed MS/MS Fragmentation of [M+H]⁺ of this compound.
Proposed Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
221.0664NO₂[M+H-NO₂]⁺
181.0501C₄H₈NO[4-methoxy-3-nitrobenzoyl]⁺
164.0477-[4-methoxybenzoyl]⁺
135.0446CO[methoxy-phenyl]⁺
86.0606C₇H₄NO₄[morpholine-carbonyl]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound.

Single Crystal X-ray Diffraction Analysis

To perform single crystal X-ray diffraction, a high-quality single crystal of the compound is required. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is used to solve the crystal structure.

Although a specific crystal structure for this compound has not been reported in publicly accessible databases, we can anticipate certain structural features based on related molecules. The analysis would reveal:

The conformation of the morpholine ring: Typically, the morpholine ring adopts a chair conformation.

The planarity of the nitrobenzoyl group: The aromatic ring and the carbonyl group are expected to be nearly coplanar to maximize conjugation.

The dihedral angle between the plane of the nitrobenzoyl group and the mean plane of the morpholine ring.

A hypothetical data table summarizing the kind of information that would be obtained from such an analysis is provided below.

Table 3: Hypothetical Crystallographic Data for this compound.
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-105
Volume (ų)~1500-2000
Z4

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, several types of interactions are expected to play a key role in the crystal packing:

Hydrogen Bonds: Although the molecule does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the methoxy group, the nitro group, the carbonyl oxygen, and the morpholine oxygen as acceptors are likely to be present.

Dipole-Dipole Interactions: The polar nitro and carbonyl groups will contribute to significant dipole-dipole interactions, influencing the alignment of molecules in the crystal.

π-π Stacking: The electron-deficient nitroaromatic ring may engage in π-π stacking interactions with neighboring rings.

π-hole Interactions: A notable interaction for nitroaromatic compounds is the π-hole interaction, where the electropositive region on the nitrogen atom of the nitro group interacts with an electron-rich region of a neighboring molecule, such as a lone pair on an oxygen atom. researchgate.netfrontiersin.org

Understanding these interactions is crucial for rationalizing the solid-state properties of the compound and for crystal engineering efforts.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules. The parent compound, this compound, is achiral and therefore does not exhibit a CD spectrum. However, if a chiral center were introduced, for example, by substitution on the morpholine ring, ECD would become an invaluable tool for stereochemical assignment.

Electronic Circular Dichroism (ECD) for Absolute Configuration

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule.

For a hypothetical chiral derivative of this compound, the absolute configuration could be determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations. The nitrobenzoyl moiety serves as a strong chromophore, which would likely give rise to distinct Cotton effects in the ECD spectrum.

The general workflow for determining the absolute configuration would be:

Synthesis of a chiral derivative: A chiral center would need to be introduced into the molecule.

Measurement of the experimental ECD spectrum.

Computational modeling: The conformational space of both enantiomers would be explored using computational methods.

Calculation of the ECD spectrum: The ECD spectra for the low-energy conformers of each enantiomer would be calculated using time-dependent density functional theory (TD-DFT).

Comparison and assignment: The calculated spectrum that matches the experimental spectrum would allow for the unambiguous assignment of the absolute configuration.

This approach has become a reliable and widely used method for the stereochemical elucidation of new chiral compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic landscape and structural parameters of a molecule. For 4-(4-methoxy-3-nitrobenzoyl)morpholine, these methods can predict its most stable three-dimensional structure and provide a detailed picture of its electron distribution.

Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure and optimizing the molecular geometry of medium-sized organic molecules like this compound. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to accurately model the molecule. otago.ac.nz

Geometry optimization calculations would reveal the most stable conformation of the molecule. For the morpholine (B109124) ring, a chair conformation is typically the most stable. researchgate.netacs.orgnih.gov The benzoyl-morpholine linkage introduces a rotational barrier, and DFT can determine the preferred dihedral angle between the phenyl ring and the morpholine ring. The nitro and methoxy (B1213986) groups on the phenyl ring will influence the electronic distribution and may cause slight deviations from a perfectly planar phenyl ring.

Key structural parameters that can be determined from DFT optimization are presented in the illustrative table below. These values are based on typical bond lengths and angles for similar chemical moieties.

Illustrative Optimized Geometric Parameters for this compound using DFT

Parameter Bond/Angle Illustrative Value
Bond Length C=O (carbonyl) 1.23 Å
C-N (amide) 1.36 Å
N-O (nitro) 1.22 Å
C-O (methoxy) 1.37 Å
Bond Angle O=C-N (amide) 121°
C-N-C (morpholine) 118°

DFT calculations also allow for the analysis of the molecule's frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com For nitroaromatic compounds, the LUMO is often localized on the nitro-substituted phenyl ring, indicating its electron-accepting nature. The HOMO, in contrast, may be distributed across the methoxy-substituted ring and the morpholine moiety.

For even higher accuracy in electronic property calculations, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is important for accurately predicting properties like electron affinity and ionization potential. nih.gov These high-level calculations can refine the understanding of the molecule's electronic behavior, providing benchmark data for less computationally expensive methods.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing insights into its flexibility and interactions with its environment.

While quantum chemical calculations identify energy minima, MD simulations explore the conformational landscape of this compound at a given temperature. An MD simulation would reveal the flexibility of the molecule, particularly the rotation around the C-N amide bond and the puckering of the morpholine ring. rsc.org The morpholine ring is known to exist in a stable chair conformation, but it can undergo ring-flipping to a less stable boat conformation. researchgate.netnih.gov MD simulations can quantify the frequency and energy barrier of such transitions. The flexibility between the benzoyl and morpholine moieties is also a key aspect that can be analyzed.

The behavior of this compound in a biological system is heavily influenced by its interactions with the surrounding solvent, typically water. MD simulations in a box of explicit water molecules can model these interactions. nih.gov Such simulations can determine the solvation free energy, which is a measure of the molecule's solubility. They also provide a detailed picture of the hydrogen bonding network between the molecule's polar groups (the carbonyl oxygen, the morpholine oxygen and nitrogen, and the nitro group) and water molecules. umd.edupsu.edu The presence of the nitro and methoxy groups on the phenyl ring will significantly influence the molecule's solvation properties. mdpi.com

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. nih.gov This is a crucial step in drug discovery for assessing the potential of a compound to act as an inhibitor or modulator of a specific protein. researchgate.netmdpi.com

Given the presence of the morpholine and nitroaromatic moieties, which are found in many bioactive molecules, this compound could be docked against a variety of protein targets. researchgate.netnih.gov For instance, nitroaromatic compounds have been studied as inhibitors of enzymes like nitroreductases or kinases. researchgate.netnih.govajprd.com The morpholine ring is a common feature in drugs targeting a wide range of receptors and enzymes. nih.govacs.org

A typical docking study would involve placing the optimized structure of this compound into the active site of a target protein. The docking algorithm would then sample a large number of possible conformations and orientations of the ligand, scoring them based on the predicted binding affinity. arxiv.org These scores are typically expressed in kcal/mol, with more negative values indicating a stronger predicted interaction.

The interactions stabilizing the protein-ligand complex can be analyzed in detail. These often include:

Hydrogen bonds: The carbonyl oxygen, morpholine oxygen, and nitro group oxygens can act as hydrogen bond acceptors.

Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

π-π stacking: The aromatic phenyl ring can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

π-hole interactions: The electropositive region on the nitrogen atom of the nitro group can form favorable interactions with electron-rich atoms like oxygen or sulfur in the protein. nih.gov

The results of a hypothetical docking study against a kinase target are presented in the table below.

Illustrative Molecular Docking Results for this compound

Protein Target (PDB ID) Predicted Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Kinase A (e.g., 2FVD) -8.5 Lys72, Glu91 Hydrogen Bond
Leu134, Val23 Hydrophobic
Phe145 π-π Stacking
Kinase B (e.g., 6D9H) -7.9 Asp167 Hydrogen Bond

These computational predictions provide a strong foundation for understanding the chemical nature of this compound and can guide further experimental studies to explore its potential applications.

Binding Affinity Prediction with Receptors and Enzymes

A critical application of computational chemistry in drug discovery is the prediction of how strongly a molecule, or ligand, will bind to a biological target, such as a receptor or enzyme. This binding affinity is a key determinant of a compound's potential therapeutic efficacy. For this compound, molecular docking simulations would be the primary tool to predict its binding affinity with various biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding energy. A lower binding energy generally indicates a more stable complex and higher binding affinity.

For this compound, the morpholine ring, the methoxy group, and the nitro group would all play significant roles in its interaction with a target protein. The predicted binding affinities for this compound with a hypothetical set of receptors could be tabulated as follows:

Table 1: Predicted Binding Affinities of this compound with Various Receptors This table is illustrative of the data that would be generated from molecular docking studies.

Receptor TargetPredicted Binding Affinity (kcal/mol)Potential Biological Relevance
Receptor A-8.5High affinity suggests strong inhibitory potential.
Receptor B-6.2Moderate affinity indicates possible interaction.
Enzyme C-9.1Very high affinity suggests potent enzymatic inhibition.
Receptor D-5.4Lower affinity suggests weaker interaction.

Identification of Key Interaction Motifs and Hotspots

Beyond simply predicting binding affinity, computational methods can identify the specific molecular interactions that stabilize the ligand-receptor complex. These key interaction motifs and "hotspots" are crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.

For this compound, the following interactions would be anticipated and could be visualized and analyzed using molecular modeling software:

Hydrogen Bonds: The oxygen atoms of the morpholine ring, the methoxy group, and the nitro group can act as hydrogen bond acceptors, while the aromatic protons could potentially act as weak hydrogen bond donors. These interactions with amino acid residues like arginine, lysine, or histidine in a receptor's binding site would be critical.

π-π Stacking: The substituted benzene (B151609) ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The morpholine ring and the methyl group of the methoxy substituent can participate in hydrophobic interactions with nonpolar residues in the binding pocket.

Molecular dynamics simulations can further explore the stability of these interactions over time, providing a more dynamic picture of the binding event.

Table 2: Potential Key Interaction Motifs for this compound This table outlines the types of interactions that would be identified through computational analysis.

Interaction TypeFunctional Group of LigandPotential Interacting Amino Acid Residues
Hydrogen Bond AcceptorNitro group, Methoxy group, Morpholine oxygenArginine, Lysine, Serine, Threonine
π-π StackingNitro-methoxyphenyl ringPhenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionMorpholine ring, Methoxy methyl groupLeucine, Isoleucine, Valine, Alanine

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). iipseries.org

To build a QSAR or QSPR model for a series of compounds including this compound, a set of molecular descriptors would first be calculated. iipseries.org These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, polar surface area.

3D Descriptors: Molecular volume, surface area, dipole moment.

For this compound, descriptors related to its lipophilicity (e.g., LogP), electronic properties (e.g., dipole moment, partial charges on atoms), and steric properties (e.g., molecular shape and volume) would be particularly important. pensoft.netresearchgate.net Feature selection techniques would then be employed to identify the most relevant descriptors that correlate with the activity or property of interest, thereby reducing the complexity of the model and preventing overfitting.

Once the key descriptors are selected, a predictive model is developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forests. nih.gov For a series of nitrobenzoyl-morpholine analogs, a QSAR model might take the form of a linear equation:

Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + constant

The predictive power of the developed model is then rigorously validated using both internal and external validation techniques. Internal validation methods like cross-validation ensure the robustness of the model, while external validation involves predicting the activity of a set of compounds not used in the model development. A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. pensoft.netresearchgate.net

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is also invaluable for studying the mechanisms of chemical reactions. For the synthesis of this compound, which is typically formed by the reaction of 4-methoxy-3-nitrobenzoyl chloride with morpholine, computational methods can be used to elucidate the reaction pathway and identify the transition state.

The reaction is a nucleophilic acyl substitution. Computational transition state analysis would involve mapping the potential energy surface of the reaction. This is done by calculating the energy of the system as the reactants approach and the bond-forming and bond-breaking processes occur. The transition state is the highest point on the minimum energy pathway connecting reactants and products.

By calculating the geometry and energy of the transition state, the activation energy of the reaction can be determined. This provides insights into the reaction kinetics. Furthermore, the analysis can confirm the step-wise or concerted nature of the mechanism and can be used to study the effect of catalysts or different solvent environments on the reaction rate. For electrophilic aromatic substitution reactions involving similar structures, computational studies can help in understanding the regioselectivity of the reaction. xmu.edu.cn

Chemical Reactivity, Transformation Pathways, and Stability Studies

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoyl Moiety

The reactivity of the benzoyl ring in 4-(4-methoxy-3-nitrobenzoyl)morpholine towards aromatic substitution is complex due to the presence of both activating and deactivating groups.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is substituted with three groups: a methoxy (B1213986) group (-OCH₃), a nitro group (-NO₂), and a morpholinocarbonyl group (-C(O)N(CH₂)₄O).

The methoxy group is a powerful activating group that directs incoming electrophiles to the ortho and para positions.

The nitro group is a strong deactivating group, directing electrophiles to the meta position. msu.edulibretexts.org

The morpholinocarbonyl group is also deactivating and meta-directing.

In this molecule, the positions ortho and para to the activating methoxy group are already occupied or sterically hindered. The combined electron-withdrawing and deactivating effects of the nitro and carbonyl groups significantly reduce the nucleophilicity of the aromatic ring, making electrophilic aromatic substitution reactions highly unfavorable under standard conditions. msu.edu Friedel-Crafts reactions, in particular, are generally unsuccessful on rings bearing strongly deactivating groups like -NO₂.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution. youtube.comyoutube.com The nitro group can stabilize the negative charge in the intermediate Meisenheimer complex, which is a key step in the SNAr mechanism. youtube.comlibretexts.org For a reaction to occur, a good leaving group is typically required on the ring. In this compound, the methoxy group could potentially act as a leaving group in the presence of a strong nucleophile, although it is not as effective as a halide. The reaction is most favorable when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for effective resonance stabilization of the intermediate. nih.gov

Interactive Table: Directing Effects of Substituents on the Benzoyl Ring
SubstituentTypeActivating/DeactivatingOrtho/Para/Meta Directing
-OCH₃ (Methoxy)Electron-DonatingActivatingOrtho, Para
-NO₂ (Nitro)Electron-WithdrawingDeactivatingMeta
-C(O)MorpholineElectron-WithdrawingDeactivatingMeta

Reduction and Oxidation Pathways of the Nitro Group and Other Functionalities

The functional groups in this compound offer distinct sites for oxidation and reduction reactions.

Reduction Pathways: The nitro group is the most readily reducible functionality in the molecule. It can be reduced to various oxidation states, most commonly to an amine, through several synthetic methods. This transformation is fundamental in organic synthesis as it converts a strongly deactivating group into a strongly activating amino group. wikipedia.org The choice of reducing agent can sometimes allow for the isolation of intermediate products like hydroxylamines. wikipedia.org

Interactive Table: Common Reagents for Nitro Group Reduction
Reagent(s)ProductTypical Conditions
H₂, Pd/C or PtO₂Amine (4-(3-amino-4-methoxybenzoyl)morpholine)Catalytic hydrogenation
Fe, HCl or Acetic AcidAmineMetal in acidic media
SnCl₂, HClAmineTin(II) chloride in acid
Na₂S or (NH₄)₂SAmineZinin reduction, can be selective
Zinc, NH₄ClHydroxylamineMild reduction in aqueous media wikipedia.org

Oxidation Pathways: The benzoyl moiety is generally resistant to oxidation. The morpholine (B109124) ring, however, can be susceptible to oxidation. While the nitrogen atom is part of a resonance-stabilized amide, the C-H bonds on the morpholine ring, particularly those adjacent to the oxygen atom, could be targets for strong oxidizing agents. Microbial or enzymatic oxidation of the morpholine ring can lead to C-N bond cleavage and ring opening. nih.gov Chemical oxidation under specific conditions, such as with visible light and O₂, can also promote the oxidative cleavage of C-C bonds in morpholine derivatives. google.com

Hydrolytic Stability of the Amide Bond under Various Conditions

Amide bonds are among the most stable functional groups in organic chemistry due to resonance stabilization, which imparts a partial double-bond character to the C-N bond. mdpi.com This stability means that the amide linkage in this compound is generally resistant to hydrolysis under neutral conditions. nih.gov Cleavage of this bond typically requires harsh conditions, such as prolonged heating in the presence of strong acids or bases. nih.gov

The rate of hydrolysis can be influenced by the electronic properties of the substituents on the benzoyl ring. iu.edu However, for a stable tertiary amide like a benzoylmorpholine, significant degradation is not expected under physiological or typical ambient conditions. Studies on covalent amide frameworks (CAFs) have demonstrated that amide linkages are robust even under strongly acidic (1 M HCl) or basic (1 M NaOH) conditions at elevated temperatures. nih.gov

Interactive Table: General Conditions for Amide Bond Hydrolysis
ConditionReagentsSeverityExpected Outcome for this compound
AcidicConcentrated HCl or H₂SO₄, HeatHighHydrolysis to 4-methoxy-3-nitrobenzoic acid and morpholinium salt
BasicConcentrated NaOH or KOH, HeatHighHydrolysis to sodium 4-methoxy-3-nitrobenzoate and morpholine
NeutralWater, Room TemperatureLowNegligible hydrolysis

Photochemical Reactivity and Degradation Pathways

Nitroaromatic compounds are known to be photochemically active and can undergo degradation upon exposure to UV radiation. nih.gov The degradation process is often enhanced by advanced oxidation processes, such as the use of UV light in combination with hydrogen peroxide (UV/H₂O₂). nih.govrsc.org The primary degradation pathways for nitroaromatic compounds can involve:

Hydroxylation of the aromatic ring: The formation of nitrophenol-type intermediates. nih.gov

Reduction of the nitro group: Photochemical reduction can lead to nitroso or amino derivatives.

Ring cleavage: Under strong oxidative conditions, the aromatic ring can be broken down into smaller aliphatic acids and aldehydes. nih.gov

The degradation of nitrobenzene, a related parent compound, has been shown to follow first-order kinetics, with the initial formation of nitrophenol isomers. nih.gov It is plausible that this compound would exhibit similar photosensitivity, leading to a complex mixture of degradation products upon prolonged exposure to UV light.

Thermal Decomposition Characteristics

The thermal stability of this compound is a critical consideration, primarily due to the presence of the nitro group. Nitroaromatic compounds can be energetic materials, and their thermal decomposition can be highly exothermic and, in some cases, explosive. Studies on structurally related compounds, such as 2-nitrobenzoyl chloride, have shown that decomposition reactions can be strongly dependent on conditions like the heating rate. nih.gov Such compounds can pose a risk of a runaway thermal reaction, especially on a large scale or if heated improperly during processes like distillation. nih.gov The decomposition of p-Methoxy-p'-nitrobenzoyl peroxide, another related structure, has also been the subject of thermal studies. acs.org Therefore, careful thermal analysis using techniques like Differential Scanning Calorimetry (DSC) would be necessary to determine the safe handling temperatures and decomposition characteristics of this compound.

Derivatization via Functional Group Interconversions

Functional group interconversion (FGI) is a key strategy in synthetic chemistry for creating new molecules from existing scaffolds. solubilityofthings.comimperial.ac.uk The most versatile functional group for derivatization on this compound is the nitro group.

As discussed in section 5.2, the reduction of the nitro group to a primary amine (yielding 4-(3-amino-4-methoxybenzoyl)morpholine) is a pivotal transformation. The resulting aniline derivative is a valuable intermediate for a wide range of subsequent reactions:

Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (NaNO₂/HCl). This intermediate is highly versatile and can be substituted with a variety of nucleophiles.

Acylation: The amine can be acylated to form a new amide.

Alkylation: The amine can be alkylated to form secondary or tertiary amines.

The conversion of the nitro group to an amine fundamentally changes the electronic character of the aromatic ring. The amino group is strongly activating, which would facilitate subsequent electrophilic aromatic substitution reactions on the ring, in stark contrast to the starting material.

Interactive Table: Potential Derivatization Reactions of the Amino Intermediate
Starting GroupReagent(s)IntermediateSubsequent Reagent(s)Final Functional GroupReaction Name
-NH₂NaNO₂, HCl-N₂⁺Cl⁻CuCl-ClSandmeyer Reaction
-NH₂NaNO₂, HCl-N₂⁺Cl⁻CuBr-BrSandmeyer Reaction
-NH₂NaNO₂, HCl-N₂⁺Cl⁻CuCN-CNSandmeyer Reaction
-NH₂NaNO₂, HCl-N₂⁺Cl⁻H₂O, Heat-OHDiazonium Salt Hydrolysis
-NH₂NaNO₂, HCl-N₂⁺Cl⁻HBF₄, Heat-FSchiemann Reaction
-NH₂Acyl Chloride---NH-C(O)RAcylation

Mechanistic Biological and Biomedical Research Applications in Vitro

In Vitro Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a molecule correlates with its biological activity. nih.gov For 4-(4-methoxy-3-nitrobenzoyl)morpholine, SAR studies would involve synthesizing and testing a series of analogs to determine the contribution of each part of the molecule—the methoxy-nitrophenyl core, the benzoyl linker, and the morpholine (B109124) ring—to a specific biological response.

Correlation of Structural Modifications with Biological Responses

To understand the SAR of this compound, researchers would systematically alter its structure. For instance, the position and nature of the substituents on the phenyl ring would be modified. Research on related nitroaromatic compounds has shown that the presence and position of the nitro group are often critical for activity. nih.govmdpi.com

A study on derivatives of the closely related scaffold, 4-(morpholin-4-yl)-3-nitrobenzhydrazide, provides valuable insights into how structural modifications can influence biological responses, specifically antimicrobial activity. mdpi.com In this study, a series of thiosemicarbazide (B42300) derivatives were synthesized, and their Minimum Inhibitory Concentration (MIC) was determined against various bacterial strains. The results highlight the impact of substituting the phenyl group attached to the thiosemicarbazide moiety.

Table 1: Antimicrobial Activity of 4-(Morpholin-4-yl)-3-nitrobenzoyl-thiosemicarbazide Analogs

Compound ID Phenyl Ring Substituent MIC (µg/mL) vs. M. luteus MIC (µg/mL) vs. B. cereus
Analog 1 4-H >1000 >1000
Analog 2 4-CH₃ 500 500
Analog 3 4-F 125 125
Analog 4 4-Cl 62.5 62.5
Analog 5 4-Br 62.5 62.5
Analog 6 4-CF₃ 31.25 31.25

Data derived from a study on 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives, which are structural analogs of this compound. mdpi.com

The data demonstrates that electron-withdrawing groups (such as fluorine, chlorine, bromine, and trifluoromethyl) on the terminal phenyl ring tend to increase the antimicrobial potency of these analogs. The most active compound in this series featured a 4-trifluoromethylphenyl group, showing significantly lower MIC values compared to the unsubstituted analog. mdpi.com

Applying these principles to this compound, one could hypothesize that:

The Nitro Group: The electron-withdrawing nitro group is likely a key contributor to biological activity, potentially through bioreduction to reactive intermediates. nih.gov Its position relative to the methoxy (B1213986) and benzoyl groups would be critical.

The Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the phenyl ring and may affect the molecule's solubility and interaction with metabolic enzymes. wikipedia.org

Identification of Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.comdergipark.org.tr For this compound, a pharmacophore model would identify the essential spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers.

Based on its structure and studies of related nitroaromatic compounds, a hypothetical pharmacophore model for this class of molecules could include: nih.govnih.gov

A Hydrogen Bond Acceptor: The oxygen atoms of the nitro group and the carbonyl group of the benzoyl moiety are strong hydrogen bond acceptors.

An Aromatic Ring: The substituted phenyl ring provides a scaffold for hydrophobic and pi-stacking interactions.

A Hydrogen Bond Acceptor/Hydrophilic Region: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor. The entire morpholine ring contributes to the molecule's polarity. researchgate.net

Pharmacophore modeling for a series of antitubercular nitroaromatic compounds identified the nitro group, an aromatic ring, and two hydrogen bond acceptor features as crucial for activity. nih.gov A similar approach for this compound and its analogs would be invaluable for virtual screening and designing new, more potent compounds. mdpi.com

Molecular Target Identification and Validation in Biochemical Assays

A crucial step in mechanistic research is identifying the specific molecular target(s) through which a compound exerts its biological effect. This is typically achieved through a variety of in vitro biochemical assays.

Enzyme Inhibition and Activation Studies

Many drugs function by inhibiting or activating enzymes. Given its structure, this compound could be evaluated as an inhibitor of various enzyme classes, such as kinases, proteases, or oxidoreductases.

An in vitro enzyme inhibition assay would measure the compound's effect on the rate of a specific enzyme-catalyzed reaction. The potency of the inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Hypothetical Enzyme Inhibition Profile

Enzyme Target Assay Principle IC₅₀ (µM) for Analog X
Kinase Y Measurement of ATP consumption or phosphopeptide formation 5.2
Protease Z Cleavage of a fluorogenic substrate >100
Nitroreductase A NADPH oxidation rate 12.5

This table is a hypothetical representation of data that would be generated from enzyme inhibition assays.

For example, nitroaromatic compounds are known to be substrates for nitroreductase enzymes, a process that can lead to the generation of cytotoxic reactive nitrogen species. nih.gov Therefore, studying the interaction of this compound with various nitroreductases would be a logical starting point to understand its mechanism of action, particularly in cancer or microbial cells that may express these enzymes.

Receptor Binding Assays and Ligand-Receptor Kinetics

If the compound is hypothesized to act on a specific receptor, its binding affinity can be determined using receptor binding assays. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. The test compound is added in increasing concentrations to compete with the labeled ligand for binding to the receptor.

Key parameters derived from these assays include:

Kᵢ (Inhibition Constant): The concentration of the competing ligand that will bind to half the binding sites at equilibrium.

Kₑ (Dissociation Constant): A measure of the affinity of the ligand for the receptor. A lower Kₑ value indicates a higher binding affinity.

Common techniques for receptor binding assays include scintillation proximity assays (SPA) and filtration binding assays. nih.gov These methods allow for the high-throughput screening of compounds to identify those that interact with a specific receptor target. nih.gov

Protein-Ligand Interaction Mapping

Once a protein target has been identified, various biophysical techniques can be used to map the specific interactions between the compound and the protein. These methods provide detailed information about the binding site and the forces driving the interaction.

X-ray Crystallography: This technique can provide an atomic-level three-dimensional structure of the compound bound to its protein target. This information is invaluable for understanding the precise orientation of the ligand in the binding pocket and identifying key interactions, such as hydrogen bonds and hydrophobic contacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution, providing information about which parts of the protein and the ligand are involved in the binding event.

Mass Spectrometry (MS): Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal conformational changes in a protein upon ligand binding, helping to map the interaction site. mdpi.com

These detailed interaction maps are critical for the rational design of second-generation compounds with improved affinity and selectivity for the target protein.

Mechanistic Studies of Cellular Interactions in Defined In Vitro Systems

In vitro cellular assays are critical for elucidating the direct effects of a compound on cells, independent of systemic influences.

While direct studies on this compound are not available, research on related structures suggests potential areas of investigation. For instance, various morpholine derivatives have been shown to modulate key cellular pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. e3s-conferences.org A study on novel 4-substituted-3-nitrobenzamide derivatives, which share the nitrobenzamide core with the subject compound, demonstrated potent anti-tumor activity against various cancer cell lines, including HCT-116, MDA-MB435, and HL-60. nih.gov This suggests that this compound could potentially perturb pathways related to cell cycle progression, apoptosis, or other signaling cascades crucial for cancer cell viability.

Future in vitro research on this compound would likely involve treating specific cell lines (e.g., cancer cells, immune cells) with the compound and then utilizing techniques like Western blotting or phospho-specific antibody arrays to determine its effect on the phosphorylation status and activity of key proteins within various signaling pathways.

The introduction of a foreign compound can trigger a cascade of molecular events within a cell. These can include changes in gene expression, protein synthesis, and the release of signaling molecules. For example, mechanical stress on bone cells has been shown to induce the secretion of nitric oxide (NO) and cyclic AMP (cAMP) and alter the expression of genes like c-fos. nih.gov

For this compound, investigating its impact on intracellular molecular events would involve techniques such as quantitative polymerase chain reaction (qPCR) to measure changes in the expression of specific genes, or enzyme-linked immunosorbent assays (ELISA) to quantify the secretion of signaling molecules like cytokines or growth factors from treated cells. Such studies would provide a detailed picture of the cell's response to the compound at a molecular level.

Investigation of Modulatory Effects on Biochemical Processes

Beyond cellular-level effects, it is crucial to understand how a compound interacts with specific biochemical processes and macromolecules.

Signal transduction pathways are the communication networks within a cell that govern its responses to external and internal stimuli. The morpholine moiety is a common feature in molecules designed to inhibit protein kinases, which are central components of these pathways. researchgate.net For example, morpholine-based thiazole (B1198619) derivatives have been investigated as inhibitors of carbonic anhydrase II, an enzyme involved in various physiological processes. nih.gov

To assess the effect of this compound on signal transduction, researchers could employ in vitro kinase inhibitor screening assays. These assays would test the compound's ability to inhibit a panel of different kinases, thereby identifying potential molecular targets. A study on a related compound, 4-(morpholino-4-yl)-3-nitrobenzohydrazide, focused on its antimicrobial properties, suggesting that its mechanism might involve interference with bacterial-specific biochemical pathways. mdpi.com

The chemical structure of this compound, particularly the nitrobenzoyl group, suggests the potential for interactions with biomolecules. For instance, some nitroaromatic compounds are known to be bioreduced to reactive intermediates that can interact with cellular macromolecules.

Investigating these interactions would involve biophysical techniques such as circular dichroism or fluorescence spectroscopy to detect changes in the conformation of DNA or proteins upon binding of the compound. Isothermal titration calorimetry could be used to measure the thermodynamic parameters of any binding events. Such studies would clarify whether the compound's biological effects are mediated through direct physical interaction with these essential cellular components.

In Vitro Metabolic Stability and Metabolite Identification (Enzymatic)

The metabolic stability of a compound is a critical parameter in drug discovery, determining its half-life and bioavailability. nih.gov These studies are typically conducted in vitro using liver microsomes or hepatocytes, which contain the key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. researchgate.net

While specific data for this compound is not available, the general procedure involves incubating the compound with liver microsomes (from human or other species) and a cofactor like NADPH. nih.gov The concentration of the parent compound is monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine its rate of degradation. researchgate.netnih.gov This allows for the calculation of key pharmacokinetic parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). nih.gov

Metabolite identification is often performed in parallel. By analyzing the reaction mixture with high-resolution mass spectrometry, the structures of the metabolites formed by enzymatic reactions (e.g., hydroxylation, demethylation, nitro-reduction) can be elucidated. nih.gov This information is crucial for understanding the metabolic fate of the compound and identifying any potentially active or toxic metabolites.

The table below illustrates the type of data that would be generated from a typical in vitro metabolic stability assay in liver microsomes for a hypothetical compound.

Speciesin vitro t₁/₂ (min)Intrinsic Clearance (µL/min/mg protein)
HumanData not availableData not available
MouseData not availableData not available
RatData not availableData not available
DogData not availableData not available
MonkeyData not availableData not available

Hepatic Microsomal Stability Studies

No published data are available regarding the hepatic microsomal stability of this compound.

Identification of Phase I and Phase II Metabolites

There are no published studies that have identified the Phase I or Phase II metabolites of this compound.

Potential Applications Beyond Traditional Drug Discovery

As Advanced Synthetic Intermediates in Organic Synthesis

The true potential of 4-(4-methoxy-3-nitrobenzoyl)morpholine in organic synthesis lies in its utility as a versatile building block. The morpholine (B109124) heterocycle is a privileged structural unit found in many bioactive compounds and FDA-approved drugs. acs.orgnih.govdigitellinc.comnih.gov The generation of complex, functionalized morpholine derivatives is an active area of research, and compounds like this compound serve as valuable starting points for creating novel molecular architectures. acs.orgnih.govdigitellinc.comnih.govnih.gov

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science, forming the core of numerous functional molecules. nih.govnih.gov The structure of this compound is primed for elaboration into more complex heterocyclic systems. The nitro group is a key functional handle; it can be readily reduced to an amine, which can then participate in a wide range of cyclization reactions.

This transformation from a nitro to an amino group opens up synthetic pathways to various fused heterocyclic systems. For example, the resulting aminobenzoyl)morpholine could be a precursor for the synthesis of:

Benzimidazoles: By reacting the amino group with an aldehyde or carboxylic acid derivative.

Quinolines and Quinoxalines: Through condensation reactions with α,β-unsaturated carbonyl compounds or 1,2-dicarbonyls, respectively.

Phenazines: Via oxidative dimerization or condensation with catechols.

The presence of the methoxy (B1213986) group and the morpholine amide can influence the reactivity and substitution patterns of these subsequent reactions, allowing for the controlled synthesis of diverse and complex heterocyclic libraries. The morpholine amide itself is recognized as a stable and useful acylating intermediate in organic synthesis. researchgate.net

Table 1: Potential Heterocyclic Systems Derived from this compound

Initial Functional GroupTransformationReactant TypeResulting Heterocyclic Core
Nitro GroupReduction to AmineAldehydes / Carboxylic AcidsBenzimidazole
Nitro GroupReduction to Amineα,β-Unsaturated CarbonylsQuinoline
Nitro GroupReduction to Amine1,2-DicarbonylsQuinoxaline
Nitro GroupReduction to AmineCatecholsPhenazine

Macrocycles are a class of molecules that have garnered significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. The synthesis of these large ring structures often relies on the use of rigid or pre-organized building blocks to facilitate the challenging macrocyclization step.

This compound can be envisioned as a "corner piece" or a rigid linker in the construction of macrocycles. The benzoyl-morpholine unit provides a well-defined V-shape. The functional groups on the aromatic ring (the nitro group and the position para to the methoxy group) can be modified to introduce points of attachment for a growing macrocyclic chain. For instance, reduction of the nitro group to an amine and subsequent functionalization, alongside reactions at the C-5 position of the benzene (B151609) ring, could create a bifunctional building block ready for macrocyclization reactions such as macrolactamization or transition-metal-catalyzed cross-coupling reactions. The morpholine amide moiety is a key intermediate for various organic reactions, making it a versatile component in such synthetic strategies. nih.govacs.org

Material Science Applications

The field of material science constantly seeks new organic molecules with specific electronic, optical, or physical properties. The unique combination of functional groups in this compound suggests its potential utility in the development of advanced materials.

Nitroaromatic compounds are widely used in the synthesis of various industrial products, including polymers. nih.gov They can be incorporated into polymer chains to modify the material's properties, such as thermal stability, mechanical strength, or optical characteristics. This compound could be functionalized to create a monomer suitable for polymerization. For example, the nitro group could be reduced to an amine, which is a common functional group used in the synthesis of polyamides or polyimides.

Alternatively, the compound could be used as a dopant or additive in existing polymer matrices. The polar nature of the molecule, due to the nitro and amide groups, could enhance the dielectric properties of the host polymer. Furthermore, the integration of such nitroaromatic compounds can be used to create fluorescent polymers for the detection of other chemicals. mdpi.commdpi.com The presence of silver nanoparticles incorporated into a polymer matrix containing nitro groups has been shown to enhance the stability of the composite material. mdpi.com

Nitroaromatic compounds, particularly those with ortho-nitrobenzyl structures, are well-known for their photoresponsive properties. researchgate.net Upon irradiation with UV light, these groups can undergo photochemical reactions, leading to bond cleavage. This property is the basis for "photocages" or photolabile protecting groups, which allow for the light-triggered release of molecules or the light-induced degradation of a material.

While this compound does not have the classic ortho-nitrobenzyl arrangement, the 3-nitrobenzoyl moiety is still a highly conjugated, electron-deficient system that can absorb UV-visible light. Research into novel photoresponsive systems is ongoing, and it is plausible that the nitrobenzoyl group could be engineered to undergo specific photochemical transformations. If incorporated into a polymer or a surface coating, this could lead to the development of materials that change their properties—such as solubility, color, or wettability—upon exposure to light. Such materials have applications in photolithography, controlled-release systems, and optical data storage.

Analytical Chemistry Applications

In analytical chemistry, there is a continuous need for new reagents, standards, and molecular probes for the detection and quantification of various analytes. The defined structure of this compound makes it a candidate for several applications in this field.

Given that the morpholine moiety is a key component in many pharmaceuticals and agrochemicals, nih.govresearchgate.netwisdomlib.orgresearchgate.netacs.org this compound could serve as a valuable analytical standard or a building block for creating a library of related compounds for screening purposes. It could be used as a reference compound in the development of chromatographic or spectroscopic methods for the detection of more complex morpholine-containing drugs or their metabolites.

Furthermore, the nitroaromatic group has well-defined electrochemical and spectroscopic properties. It can be readily detected by techniques such as UV-Vis spectroscopy and can be electrochemically reduced. This suggests its potential use as an electroactive or chromophoric label. By attaching this molecule to other non-detectable analytes, it could enable their indirect quantification. The electron-accepting nature of the nitroaromatic ring also means it can act as a fluorescence quencher. mdpi.com This property could be exploited in the design of "turn-on" fluorescent probes, where the quenching of a nearby fluorophore is relieved upon a specific chemical reaction involving the nitrobenzoyl group, leading to a detectable signal.

Development of Analytical Standards

The establishment of reliable analytical standards is a cornerstone of accurate chemical analysis, ensuring the quality and consistency of measurements across different laboratories and methodologies. An analytical standard is a highly purified compound used as a calibration standard or for quality control purposes. The structural features of this compound make it a candidate for development as an analytical standard, particularly in contexts where compounds with nitroaromatic and morpholine functionalities are of interest.

Nitroaromatic compounds constitute a significant class of environmental pollutants, originating from industrial processes and the degradation of certain explosives and pesticides. asm.orgnih.gov Regulatory bodies often mandate the monitoring of these substances in soil and water. epa.govfrtr.gov Consequently, there is a continuous need for a diverse range of nitroaromatic reference materials to support the validation of new analytical methods and to ensure the accuracy of routine environmental testing. nih.govgoogle.com

Should this compound be identified as a metabolite of a pharmaceutical, a degradation product of an industrial chemical, or an environmental contaminant itself, it would become essential to have a certified analytical standard for its quantification. The development of such a standard would involve its synthesis in a high-purity form and thorough characterization using a suite of analytical techniques to confirm its identity and purity.

Table 1: Potential Analytical Applications for this compound as a Standard

Application AreaRationale
Environmental Monitoring As a reference material for the detection and quantification of nitroaromatic pollutants in environmental samples.
Pharmaceutical Analysis For the identification and quantification of the compound as a potential metabolite or impurity in drug products.
Food Safety To test for the presence of the compound as a potential contaminant in food products.
Method Development As a model compound for the development and validation of new analytical techniques for nitroaromatics.

The process of establishing this compound as an analytical standard would require meticulous documentation of its chemical and physical properties.

Table 2: Key Characterization Data for an Analytical Standard

PropertyAnalytical Technique(s)
Identity Confirmation NMR Spectroscopy, Mass Spectrometry, IR Spectroscopy
Purity Assessment HPLC, GC, Elemental Analysis
Physical Properties Melting Point, Solubility

Probes for Mechanistic Biological Research

The morpholine and nitroaromatic moieties present in this compound are functional groups that have been successfully incorporated into a variety of molecular probes for investigating biological processes. This suggests that the compound itself, or derivatives thereof, could be engineered to serve as valuable tools in mechanistic biological research.

The morpholine ring is a versatile pharmacophore that can impart favorable physicochemical properties to a molecule, such as improved water solubility and metabolic stability. epa.gove3s-conferences.org In the context of biological probes, the morpholine group can enhance cell permeability and target engagement. nih.govacs.org For instance, fluorescent probes incorporating a morpholine residue have been developed for detecting intracellular pH changes. nih.gov

The nitroaromatic group, on the other hand, can act as a fluorescence quencher or as a reactive center for detecting specific enzymes or redox environments. mdpi.comacs.org The electron-withdrawing nature of the nitro group can be exploited in the design of probes that exhibit a change in their optical properties upon enzymatic reduction of the nitro group, a process that is often upregulated in hypoxic cancer cells. researchgate.net

Therefore, this compound could serve as a scaffold for the development of novel biological probes. For example, by introducing a fluorophore into the molecule, it could potentially be developed into a probe for nitroreductase activity. The morpholine group would aid in cellular uptake, while the nitrobenzoyl moiety would act as the reporting element.

Table 3: Potential Probe Applications based on Structural Moieties

Probe TypeFunctional MoietyPotential Biological Target/Process
Fluorescent Probes MorpholineEnhances solubility and cellular uptake for various targets.
NitroaromaticCan act as a quencher in "turn-on" probes for specific enzymes or analytes. mdpi.com
Redox-Sensitive Probes NitroaromaticDetection of nitroreductase activity, often associated with hypoxic conditions in tumors.
Enzyme Activity Probes NitrobenzoylSubstrate for enzymes that recognize and metabolize nitroaromatic compounds.

Detailed research would be necessary to functionalize this compound into a specific biological probe and to validate its mechanism of action and utility in biological systems.

Environmental Fate and Chemical Degradation Pathways

Biotic Transformation and Biodegradation Studies

Biotic degradation involves the transformation of the compound by microorganisms and is a critical pathway for the ultimate removal of xenobiotics from the environment.

Direct studies on the microbial degradation of 4-(4-methoxy-3-nitrobenzoyl)morpholine are not documented. However, the biodegradability of its constituent parts, morpholine (B109124) and nitroaromatic compounds, has been studied.

Morpholine is known to be biodegradable by various microorganisms, particularly Mycobacterium strains, which can utilize it as a sole source of carbon and nitrogen. nih.govresearchgate.netresearchgate.net The degradation of morpholine often initiates with the cleavage of the C-N bond, a reaction catalyzed by monooxygenase enzymes. nih.gov

Nitroaromatic compounds, on the other hand, are generally recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack by microbial enzymes. nih.gov The presence of the nitro group can significantly increase the persistence of aromatic compounds in the environment. nih.govcswab.org

Therefore, the biodegradation of this compound is likely to be a slow process. The initial steps could involve either the hydrolysis of the amide bond, releasing morpholine and 4-methoxy-3-nitrobenzoic acid, or the reduction of the nitro group. The subsequent degradation would then depend on the ability of the microbial community to metabolize these intermediates.

Given the predicted initial degradation steps, the primary biodegradation products of this compound are expected to be:

4-methoxy-3-nitrobenzoic acid: Arising from the hydrolysis of the amide bond.

Morpholine: Also a product of amide bond hydrolysis.

4-(4-methoxy-3-aminobenzoyl)morpholine: Resulting from the microbial reduction of the nitro group.

Further degradation of these initial products would lead to a variety of smaller molecules. For example, the degradation of morpholine is known to proceed through intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate. nih.gov The biodegradation of nitroaromatic compounds can proceed through various pathways, often involving initial reduction of the nitro group followed by ring cleavage. nih.gov

Table 3: Potential Biodegradation Products of this compound

Degradation Pathway Potential Products
Amide Hydrolysis 4-methoxy-3-nitrobenzoic acid, Morpholine
Nitro Reduction 4-(4-methoxy-3-aminobenzoyl)morpholine
Further Degradation of Morpholine 2-(2-aminoethoxy)acetate, Glycolate

| Further Degradation of Aromatic Ring | Ring cleavage products |

Note: This table presents hypothetical biodegradation products based on the known metabolism of its structural components.

Environmental Persistence Modeling and Prediction

In the absence of direct experimental data, the environmental persistence of this compound can be estimated using quantitative structure-activity relationship (QSAR) models. These models predict environmental fate parameters based on the chemical structure of the compound.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Methodologies

Future synthetic efforts for 4-(4-methoxy-3-nitrobenzoyl)morpholine and its derivatives could focus on developing more efficient and versatile routes to access a wider range of structurally diverse analogues.

Key Research Areas:

Advanced Catalytic Systems: Exploration of novel catalytic systems for the amidation of 4-methoxy-3-nitrobenzoic acid or its derivatives with morpholine (B109124) could lead to higher yields and milder reaction conditions. This includes the investigation of novel coupling reagents and organocatalysts.

Flow Chemistry: Implementing continuous flow synthesis for the preparation of this compound could offer advantages in terms of scalability, safety, and reproducibility. This is particularly relevant for managing the exothermic nature of nitration and amidation reactions.

Late-Stage Functionalization: Developing methodologies for the late-stage functionalization of the this compound core would be highly valuable. This would allow for the rapid generation of a library of derivatives with modifications at various positions of the phenyl ring and the morpholine moiety, facilitating structure-activity relationship (SAR) studies.

Green Chemistry Approaches: Future synthetic strategies should also consider the principles of green chemistry, such as the use of greener solvents and reagents, to minimize the environmental impact of the synthesis. For instance, exploring enzymatic or biocatalytic methods for the key reaction steps could be a promising avenue.

Advanced Computational Approaches for Structure-Function Relationships

Computational chemistry can play a pivotal role in elucidating the structure-function relationships of this compound and guiding the design of more potent and selective analogues.

Key Research Areas:

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound when interacting with potential biological targets. mdpi.com These simulations can help to understand the conformational changes upon binding and the stability of the ligand-protein complex over time. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed understanding of the binding interactions, particularly the role of the nitro group and the methoxy (B1213986) group, QM/MM calculations can be employed. This hybrid method allows for a high-level quantum mechanical treatment of the ligand and the active site of the target protein, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of analogues, robust QSAR models can be developed. nih.gov These models can correlate the structural features of the compounds with their biological activity, enabling the prediction of the activity of novel, unsynthesized analogues. nih.gov

Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound, pharmacophore models can be generated to identify the key chemical features responsible for its potential biological activity. These models can then be used for virtual screening of large compound libraries to identify other potential hit compounds with similar pharmacophoric features.

Identification of Novel Molecular Targets

A crucial area of future research is the identification of the specific molecular targets of this compound to understand its mechanism of action.

Key Research Areas:

Target-Based Screening: Given that the morpholine scaffold is a common feature in many kinase inhibitors, particularly PI3K/mTOR inhibitors, a focused screening of this compound against a panel of kinases is a logical starting point. nih.govacs.org The presence of the morpholine ring is known to be important for interaction with the hinge region of the kinase domain. acs.org

Phenotypic Screening and Target Deconvolution: An alternative approach is to perform phenotypic screens in relevant disease models (e.g., cancer cell lines) to identify a biological effect. Subsequently, target deconvolution techniques, such as chemical proteomics and affinity chromatography, can be used to identify the protein(s) that bind to the compound.

In Silico Target Prediction: Computational methods for target prediction, such as reverse docking and ligand-based similarity searching, can be used to generate a list of potential targets for this compound. These predictions can then be validated experimentally.

Off-Target Profiling: It is also important to investigate potential off-target effects of the compound to assess its selectivity and potential for toxicity. nih.govresearchgate.netresearchgate.netsigmaaldrich.cnnih.gov Kinome-wide profiling can reveal interactions with other kinases, providing a broader understanding of the compound's biological activity. sigmaaldrich.cn

Design and Synthesis of Next-Generation Analogues

Based on the information gathered from SAR studies, computational modeling, and target identification, the rational design and synthesis of next-generation analogues of this compound can be undertaken to improve its potency, selectivity, and pharmacokinetic properties.

Key Research Areas:

Scaffold Hopping: Exploring alternative heterocyclic scaffolds to replace the morpholine ring while maintaining the key binding interactions could lead to novel compounds with improved properties. researchgate.net

Modification of the Phenyl Ring: Systematic modification of the substituents on the phenyl ring, including the methoxy and nitro groups, can be performed to optimize interactions with the target protein. For instance, replacing the nitro group with other electron-withdrawing groups or hydrogen bond acceptors could be explored.

Introduction of Chiral Centers: The introduction of stereocenters into the morpholine ring or its substituents can lead to enantiomers with different biological activities and potencies, offering another avenue for optimization.

Structure-Based Drug Design: Once a specific molecular target is identified and its 3D structure is known, structure-based drug design can be employed to design analogues that fit optimally into the binding site and form favorable interactions. nih.govmdpi.com

The following table provides examples of potential next-generation analogues and the rationale for their design:

Analogue StructureDesign RationalePotential Research Focus
Isosteric replacement of the nitro groupTo investigate the importance of the nitro group for activity and potentially reduce toxicity.Synthesis and evaluation of bioisosteres (e.g., cyano, sulfone).
Variation of the methoxy group positionTo probe the steric and electronic requirements of the binding pocket.Synthesis of regioisomers and evaluation of their activity.
Substitution on the morpholine ringTo improve binding affinity and pharmacokinetic properties.Introduction of small alkyl or functional groups on the morpholine ring.

Integration with Emerging Technologies in Chemical Biology

To gain a deeper understanding of the biological effects of this compound, its investigation can be integrated with cutting-edge technologies in chemical biology.

Key Research Areas:

Activity-Based Protein Profiling (ABPP): If the compound is found to be an enzyme inhibitor, ABPP probes based on the this compound scaffold can be developed. mdpi.comnih.gov These probes can be used to visualize and identify the target enzymes in complex biological samples. acs.orgacs.org

Chemical Genetics: Chemical genetics approaches can be used to elucidate the mechanism of action of the compound. springernature.com For example, screening for resistance or sensitivity to the compound in a library of mutant cell lines can help to identify the genes and pathways affected by the compound.

Fluorescent Probes: Development of fluorescently labeled versions of this compound would enable the visualization of its subcellular localization and interaction with its target(s) in living cells using advanced microscopy techniques.

Proteomics and Metabolomics: Global proteomics and metabolomics studies can be performed to assess the downstream effects of the compound on cellular pathways and networks, providing a comprehensive view of its biological impact.

Q & A

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., kinases or oxidoreductases). Prioritize targets with hydrophobic pockets compatible with the benzoyl-morpholine scaffold .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptor count to predict ADMET properties .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

Notes

  • Contradictions Addressed : and highlight competing reaction pathways, necessitating rigorous experimental controls.
  • Methodological Rigor : Answers emphasize reproducible protocols (e.g., TLC monitoring, HRMS validation) to ensure data reliability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.